molecular formula C8H11BrN4O B13066903 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-cyclopropylacetamide

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-cyclopropylacetamide

Cat. No.: B13066903
M. Wt: 259.10 g/mol
InChI Key: UIQVDLKYKCSSKZ-UHFFFAOYSA-N
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Description

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-cyclopropylacetamide is a heterocyclic compound featuring a pyrazole core substituted with an amino group at position 3 and a bromine atom at position 2. The pyrazole ring is linked to an N-cyclopropylacetamide moiety via a methylene bridge. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research. Pyrazole derivatives are known for their diverse biological activities, including kinase inhibition and antimicrobial effects . The bromine substituent may enhance electrophilic reactivity, while the cyclopropyl group could improve metabolic stability compared to linear alkyl chains.

Properties

Molecular Formula

C8H11BrN4O

Molecular Weight

259.10 g/mol

IUPAC Name

2-(3-amino-4-bromopyrazol-1-yl)-N-cyclopropylacetamide

InChI

InChI=1S/C8H11BrN4O/c9-6-3-13(12-8(6)10)4-7(14)11-5-1-2-5/h3,5H,1-2,4H2,(H2,10,12)(H,11,14)

InChI Key

UIQVDLKYKCSSKZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CN2C=C(C(=N2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-cyclopropylacetamide typically involves the reaction of 3-amino-4-bromo-1H-pyrazole with cyclopropylacetyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-cyclopropylacetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions with aryl halides to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.

    Oxidation Products: Nitro derivatives or other oxidized forms of the compound.

    Reduction Products: Reduced amine derivatives.

Scientific Research Applications

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-cyclopropylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related molecules, focusing on substituent effects, physicochemical properties, and hazard profiles. Key analogs include:

a. 2-(4-Aminophenyl)-N-cyclopropylacetamide (CAS 926205-00-7)
  • Substituents: A 4-aminophenyl group replaces the bromopyrazole ring.
  • Hazard Profile : Classified under GHS for acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
  • The absence of a pyrazole ring may diminish hydrogen-bonding capacity, affecting target binding in biological systems.
b. Hypothetical Chloro-Pyrazole Analog (e.g., 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)-N-cyclopropylacetamide)
  • Substituents : Chlorine replaces bromine at position 3.
  • Lower molecular weight compared to the brominated analog (79.9 vs. 159.8 g/mol for Br).
c. N-Cyclopropylacetamide Derivatives with Varied Heterocycles
  • Example : Thiazole or imidazole-based analogs.
  • Key Contrasts :
    • Thiazole/imidazole rings introduce sulfur or additional nitrogen atoms, altering electronic properties and metabolic pathways.

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol)* Hazard Class (GHS) Potential Biological Activity
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-cyclopropylacetamide 4-Bromo-pyrazole, cyclopropylamide ~285.1 Likely H302, H315, H319† Kinase inhibition, antimicrobial
2-(4-Aminophenyl)-N-cyclopropylacetamide 4-Aminophenyl, cyclopropylamide ~218.3 H302, H315, H319, H335 Unknown (lab chemical)
Hypothetical Chloro-Pyrazole Analog 4-Chloro-pyrazole, cyclopropylamide ~230.7 H302 (predicted) Enhanced solubility, similar activity

*Estimated using atomic masses.
†Inferred from structural analogs.

Key Findings

Bromine vs. Halogen Substitution: Bromine’s electronegativity and size may increase binding affinity in biological targets compared to chlorine or hydrogen.

Cyclopropyl Group Impact :

  • The cyclopropyl moiety likely enhances metabolic stability across all analogs, reducing oxidative degradation compared to ethyl or methyl groups.

Hazard Profiles: The brominated pyrazole analog is predicted to share acute toxicity (H302) and irritation risks (H315/H319) with its phenyl counterpart . Respiratory irritation (H335) may be less pronounced due to reduced aromatic amine content.

Biological Activity

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-cyclopropylacetamide, a derivative of pyrazole, has garnered attention due to its diverse biological activities. Pyrazole compounds are known for their pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, supported by research findings, case studies, and data tables.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₉H₁₃BrN₄O
Molecular Weight 273.13 g/mol
CAS Number 1248979-99-8

The biological activity of this compound is largely attributed to its interaction with various biological targets. Pyrazole derivatives often modulate enzyme activities and receptor interactions, which can lead to therapeutic effects such as:

  • Inhibition of Pro-inflammatory Cytokines : Pyrazole compounds have been shown to inhibit cytokines like TNF-α and IL-6, which are key players in inflammation .
  • Antimicrobial Activity : The presence of the pyrazole ring enhances the compound's ability to combat bacterial infections, particularly against strains like E. coli and S. aureus .

Biological Activity Studies

Several studies have evaluated the biological activities associated with pyrazole derivatives, including the target compound.

Anti-inflammatory Activity

Research indicates that compounds with a pyrazole nucleus exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that derivatives can inhibit TNF-α and IL-6 production by up to 93% at specific concentrations, showcasing their potential as anti-inflammatory agents .

Antimicrobial Activity

The compound's structural features contribute to its efficacy against various pathogens. A study reported that modifications in the amide linkage of pyrazole derivatives enhanced their antimicrobial potency against several bacterial strains .

Case Studies

  • Anti-inflammatory Efficacy : In a comparative analysis, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit pro-inflammatory cytokines in vitro. The most potent compounds showed inhibition rates comparable to established anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Properties : A study involving the synthesis of novel pyrazole derivatives highlighted their effectiveness against drug-resistant bacterial strains. Compounds were tested against Klebsiella pneumoniae and Pseudomonas aeruginosa, with significant results indicating strong antibacterial activity .

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